![molecular formula C16H11N5O B13107949 5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 921627-82-9](/img/structure/B13107949.png)
5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
For industrial production, the synthesis of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine can be scaled up using the same methods mentioned above. The use of microwave irradiation is particularly advantageous for large-scale production due to its efficiency and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole ring structure and is used in medicinal chemistry for drug design.
Uniqueness
5-Phenyl-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
921627-82-9 |
|---|---|
Fórmula molecular |
C16H11N5O |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
5-phenyl-7-pyridin-4-yloxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11N5O/c1-2-4-12(5-3-1)14-10-15(21-16(20-14)18-11-19-21)22-13-6-8-17-9-7-13/h1-11H |
Clave InChI |
LYIQVJDENHKQFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)OC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



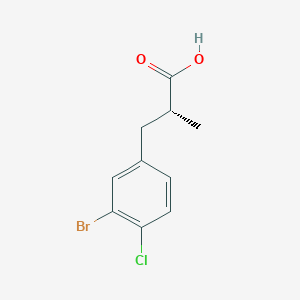

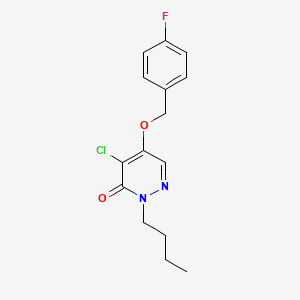
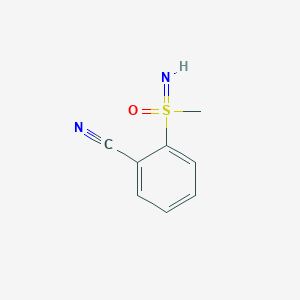
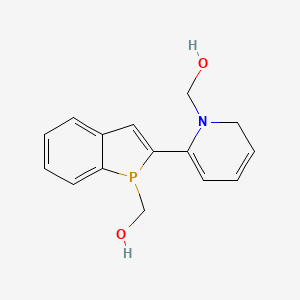
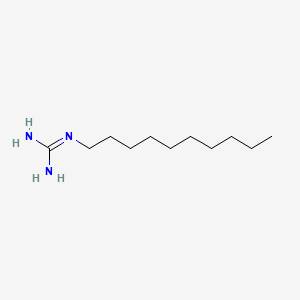



![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
![3-Ethoxy-N-[(furan-2-yl)methyl]-2-methyl-2H-indazole-6-carboxamide](/img/structure/B13107937.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
